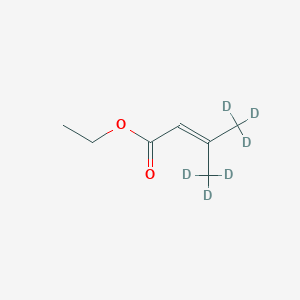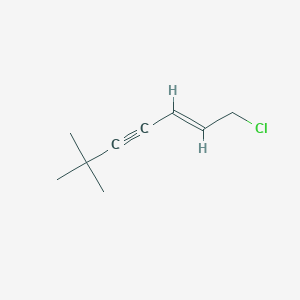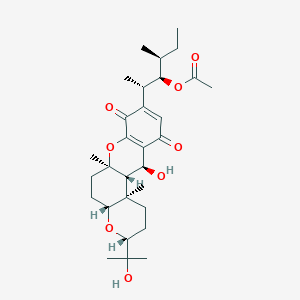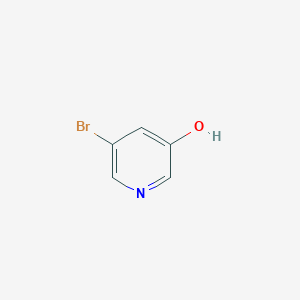
3-Trimethylstannyl benzoic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 3-trimethylstannyl benzoic acid often involves organometallic reactions, where trimethylstannyl groups are introduced to aromatic compounds. For example, a study on the synthesis and characterization of silicon-containing benzoic acid derivatives highlights methods for attaching trimethylsilyl groups to benzoic acid, which may be analogous to trimethylstannyl benzoic acid synthesis (Zaltariov et al., 2016). Additionally, the use of trimethylstannyllithium for the cyclization of (o-alkynylphenyl)silane into benzosiloles indicates potential pathways for the synthesis of stannylated aromatic compounds (Ilies et al., 2008).
Molecular Structure Analysis
The molecular structure of trimethylstannyl benzoic acid can be inferred from studies on related compounds. For instance, the molecular structure of 1,3,5-tris(trimethylstannyl) benzene, determined by gas-phase electron diffraction, reveals information about the Sn — C bond lengths and the geometry of trimethylstannyl groups attached to an aromatic ring (Schultz et al., 1998).
Chemical Reactions and Properties
Reactions involving trimethylstannyl compounds often include cross-coupling reactions, where the stannyl group acts as a precursor for further functionalization. Studies on the functionalization of benzoic acid derivatives, such as Pd(II)-catalyzed meta-C–H functionalizations, provide insights into the reactivity of benzoic acid derivatives that could extend to stannylated versions (Li et al., 2016).
Physical Properties Analysis
While specific data on 3-trimethylstannyl benzoic acid are not readily available, the physical properties of related trimethylstannyl compounds and benzoic acid derivatives, such as solubility, melting point, and crystalline structure, can be deduced from their molecular structure and intermolecular interactions. Research on the crystal structure of 4-(trimethylgermyl)benzoic acid, for instance, provides valuable information on the potential physical properties of similar stannylated benzoic acids (Knauer et al., 2015).
Chemical Properties Analysis
The chemical properties of 3-trimethylstannyl benzoic acid, such as acidity, reactivity, and stability, can be inferred from studies on benzoic acid and its derivatives. For example, the synthesis, structure, and bioactivity of certain benzoic acid derivatives offer insights into the reactivity and potential applications of 3-trimethylstannyl benzoic acid in various chemical contexts (Jin et al., 2006).
Eigenschaften
IUPAC Name |
3-trimethylstannylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5O2.3CH3.Sn/c8-7(9)6-4-2-1-3-5-6;;;;/h1-2,4-5H,(H,8,9);3*1H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLKYWECXFLBPGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Sn](C)(C)C1=CC=CC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90432876 | |
| Record name | 3-TRIMETHYLSTANNYL BENZOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90432876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Trimethylstannyl benzoic acid | |
CAS RN |
161767-56-2 | |
| Record name | 3-TRIMETHYLSTANNYL BENZOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90432876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-benzo[d][1,3,6]benzodioxazocin-5-yl-N,N,2-trimethylpropan-1-amine](/img/structure/B17974.png)










